4-(4-sulfophenyl)benzoic Acid

説明

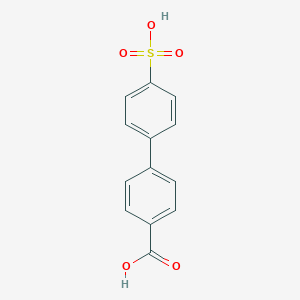

4-(4-sulfophenyl)benzoic acid is an organic compound with the molecular formula C13H10O5S. It is a derivative of benzoic acid, where a sulfonic acid group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-sulfophenyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with sulfuric acid, followed by oxidation to introduce the sulfonic acid group. The reaction conditions often include:

Temperature: Elevated temperatures to facilitate the sulfonation reaction.

Catalysts: Sulfuric acid or other strong acids to promote the reaction.

Solvents: Water or other polar solvents to dissolve the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Materials: High-purity benzoic acid and sulfuric acid.

Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.

Purification: Crystallization or recrystallization to obtain the pure product.

化学反応の分析

Types of Reactions

4-(4-sulfophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation Products: Further oxidized sulfonic acid derivatives.

Reduction Products: Reduced forms of the sulfonic acid group, such as sulfinic acids.

Substitution Products: Various substituted benzoic acid derivatives with different functional groups.

科学的研究の応用

Applications in Analytical Chemistry

1. Chromatography

4-(4-Sulfophenyl)benzoic acid is frequently employed as a chromatographic reagent . Its ability to form stable complexes with metal ions enhances the separation efficiency in High-Performance Liquid Chromatography (HPLC). The sulfonate group improves solubility, allowing for better elution profiles in reverse-phase chromatography.

2. UV-Visible Spectrophotometry

Due to its chromophoric properties, this compound is used in UV-Visible spectrophotometry for quantitative analysis. It can act as a standard or a reference material for calibrating instruments, particularly in measuring concentrations of other compounds in solution.

Applications in Biological Sciences

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. Studies have shown that certain azo compounds synthesized from this acid demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents for pharmaceutical use .

2. Drug Delivery Systems

The compound's solubility and functional groups make it suitable for use in drug delivery systems. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

Applications in Material Sciences

1. Dyes and Pigments

This compound is utilized in synthesizing azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability. The sulfonic acid group contributes to the dye's solubility and affinity for various substrates, making it an excellent choice for dyeing processes.

2. Photonic Applications

The compound's unique structure allows it to be used in photonic applications, where it can serve as a light-absorbing agent or as part of photonic devices that require specific optical properties. Its integration into polymer matrices can enhance the performance of optical materials.

Case Studies

作用機序

The mechanism of action of 4-(4-sulfophenyl)benzoic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Signal Transduction: It may interfere with cellular signaling pathways by modifying receptor activity.

類似化合物との比較

Similar Compounds

4-sulfobenzoic acid: Similar structure but lacks the additional phenyl ring.

4-aminobenzoic acid: Precursor in the synthesis of 4-(4-sulfophenyl)benzoic acid.

Benzenesulfonic acid: Contains a sulfonic acid group but differs in the overall structure.

Uniqueness

This compound is unique due to its dual functional groups (carboxylic acid and sulfonic acid) attached to the aromatic rings. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

生物活性

4-(4-sulfophenyl)benzoic acid (CAS Number: 114879-31-1) is an organic compound characterized by the presence of a sulfonic acid group attached to a phenyl ring. Its molecular formula is C13H10O5S. This compound has garnered attention due to its diverse biological activities and applications in various scientific fields, including medicinal chemistry, biochemistry, and industrial chemistry.

Properties

- Molecular Weight : 270.28 g/mol

- Solubility : Soluble in water and polar solvents due to the presence of the sulfonic acid group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in hydrogen bonding and ionic interactions. This facilitates the compound's role in enzyme inhibition and modulation of cellular signaling pathways.

Enzyme Interaction

Research indicates that this compound can inhibit specific enzymes, which may have implications for therapeutic applications. For instance, studies have shown that it can modulate the activity of proteasomes and lysosomal pathways, crucial for protein degradation and cellular homeostasis .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits low cytotoxicity across various cell lines, including human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058. At concentrations up to 10 μg/mL, it did not induce significant cell growth inhibition, suggesting a favorable safety profile for potential therapeutic use .

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Activities | References |

|---|---|---|

| 4-Sulfobenzoic Acid | Similar structure; lacks additional phenyl ring | |

| 4-Aminobenzoic Acid | Precursor for synthesis; potential anti-inflammatory effects | |

| Benzenesulfonic Acid | Contains sulfonic acid but differs structurally |

Study on Protein Degradation Systems

A significant study evaluated the effects of benzoic acid derivatives, including this compound, on protein degradation systems in human cells. The results indicated that this compound could enhance the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for maintaining cellular health. The study highlighted that compounds with similar scaffolds could potentially serve as modulators for age-related decline in these pathways .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of various benzoic acid derivatives against common pathogens. While specific data on this compound was limited, related compounds exhibited promising antibacterial and antifungal activities, suggesting that further research could elucidate similar effects for this compound.

特性

IUPAC Name |

4-(4-sulfophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5S/c14-13(15)11-3-1-9(2-4-11)10-5-7-12(8-6-10)19(16,17)18/h1-8H,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWULGFUNKQJPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409245 | |

| Record name | [1,1'-Biphenyl]-4-carboxylicacid, 4'-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114879-31-1 | |

| Record name | [1,1'-Biphenyl]-4-carboxylicacid, 4'-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。